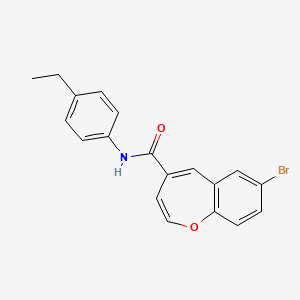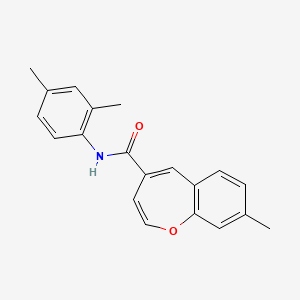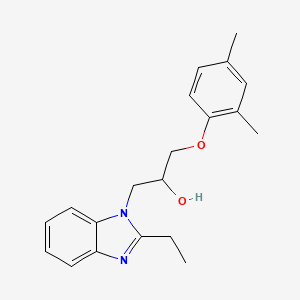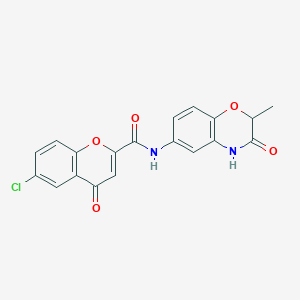![molecular formula C21H34FNO B11318743 2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine](/img/structure/B11318743.png)
2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine is a complex organic compound with a unique structure that includes a tetrahydropyran ring, a fluorobenzyl group, and an ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine typically involves multiple stepsThe ethanamine chain is then attached, and finally, the fluorobenzyl group is introduced through a substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- **2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]-N-(4-methoxybenzyl)ethanamine
- **2-[(4S)-2,2-Dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethanaminium
Uniqueness
Compared to similar compounds, 2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications .
Propiedades
Fórmula molecular |
C21H34FNO |
|---|---|
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-yl]-N-[(4-fluorophenyl)methyl]ethanamine |
InChI |
InChI=1S/C21H34FNO/c1-17(2)9-10-21(12-14-24-20(3,4)16-21)11-13-23-15-18-5-7-19(22)8-6-18/h5-8,17,23H,9-16H2,1-4H3 |
Clave InChI |
ZFEHHIJUEKZXPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC1(CCOC(C1)(C)C)CCNCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318669.png)

![N-[2-(dimethylamino)-2-phenylethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318683.png)
![2-(3-methylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11318684.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318687.png)
![N-[(4-methyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11318696.png)

![N-benzyl-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318705.png)


![N-[(4-ethyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11318724.png)
![Methyl 4,5-dimethyl-2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11318726.png)
![8-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318732.png)
